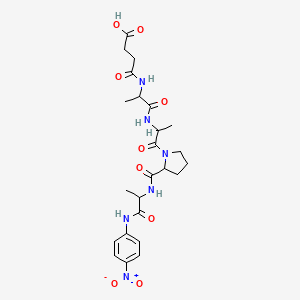

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA

Beschreibung

Significance of Synthetic Peptide Substrates in Biochemical Research

Synthetic peptides have become essential tools across a wide spectrum of biological and biochemical research. nih.govyoutube.com Their versatility allows them to be employed in immunological studies, structural analyses, and as probes for a vast array of molecular interactions. nih.gov In the realm of enzymology, synthetic peptides serve as crucial substrates for enzymes, facilitating the detailed study of enzyme kinetics, inhibition, and reaction mechanisms. scbt.com They are instrumental in primary screening for drug development, the creation of synthetic vaccines, and in diagnostic procedures. youtube.com

The ability to synthesize peptides with specific amino acid sequences allows researchers to mimic natural substrates or design novel ones to probe the specificity of an enzyme. nih.govnih.gov This has been particularly impactful in understanding complex biological processes such as blood coagulation, fibrinolysis, and the complement system. diapharma.comnih.gov Furthermore, synthetic peptides are invaluable in the development of assays for enzymes, proenzymes, and inhibitors, which have found widespread application in clinical diagnostics. nih.gov The use of synthetic peptide libraries, containing numerous different peptides, enables the rapid screening for and identification of enzyme substrates and inhibitors. youtube.com

Historical Development and Evolution of Chromogenic Substrates

The advent of chromogenic substrate technology in the early 1970s marked a significant milestone in biochemical research. diapharma.comnih.gov These synthetically produced peptides were engineered to mimic the natural substrates of proteolytic enzymes. diapharma.com Their introduction provided a novel and straightforward method for measuring enzyme activity. nih.gov Initially, the application of chromogenic substrates was largely concentrated in specialized laboratories due to the high cost and labor-intensive nature of the manual assays. nih.gov

However, the subsequent development of automated and microtiter plate methods significantly broadened their accessibility and use, leading to their adoption in most hospital laboratories. nih.gov This evolution has been crucial in advancing our understanding of the mechanisms regulating processes like blood coagulation and fibrinolysis. diapharma.com Over the years, the technology has expanded to include substrates for a wide array of enzymes, including those of the fibrinolytic, plasma and glandular kallikrein, and complement systems. nih.gov

Structural Basis of Chromogenic Peptide Substrate Functionality

The functionality of a chromogenic peptide substrate is rooted in its specific molecular structure. diapharma.comdcfinechemicals.com These substrates consist of a peptide chain, which provides specificity for a particular enzyme, and a chromogenic group, typically p-nitroaniline (pNA), attached to the peptide. diapharma.comcaymanchem.com The peptide sequence is designed to be recognized and cleaved by the target enzyme at a specific peptide bond. diapharma.com

Upon enzymatic cleavage of this bond, the chromogenic group is released. diapharma.com The free chromophore, such as p-nitroaniline, exhibits a distinct color, often yellow, which can be measured spectrophotometrically. diapharma.comcaymanchem.comquora.com The intensity of the color produced is directly proportional to the amount of chromophore released and, consequently, to the activity of the enzyme. diapharma.comdcfinechemicals.com This principle allows for the quantitative determination of enzyme activity in a sample. dcfinechemicals.com The design of these substrates often involves creating a sequence that mimics the amino acid sequences adjacent to the proteolytic activation cleavage sites of natural protein substrates, ensuring high sensitivity and relative specificity. nih.gov

The Compound Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA: Rationale for its Academic Investigation

The specific peptide sequence of this compound suggests a targeted design for probing the activity of certain proteases. The succinyl (Suc) group at the N-terminus serves to block the amino terminus of the peptide. The peptide core, composed of a series of D- and L-amino acids (Alanine and Proline), creates a unique three-dimensional structure. The use of D-amino acids, in particular, can confer resistance to degradation by non-target proteases, thereby increasing the specificity of the substrate. nih.gov The C-terminal p-nitroaniline (pNA) acts as the chromogenic reporter group.

The rationale for the academic investigation of this compound lies in its potential to be a highly specific substrate for a particular protease or a family of proteases. The unique sequence of DL-amino acids is not commonly found in natural substrates, suggesting it may be designed to target enzymes with unusual substrate specificities or to have enhanced stability in biological samples. Research involving this compound would likely focus on identifying the specific enzyme(s) that cleave it, determining the kinetic parameters of the enzymatic reaction (Km and kcat), and exploring its potential use as a diagnostic tool or in high-throughput screening for enzyme inhibitors. The specific arrangement of proline and alanine (B10760859) residues may also be intended to probe the conformational requirements of the enzyme's active site.

Detailed Research Findings

The table below outlines the general properties and applications of related chromogenic substrates, which provides a framework for understanding the likely characteristics and research utility of this compound.

| Property | Description |

| Structure | A synthetic peptide composed of a specific sequence of amino acids (DL-Ala, DL-Pro) with a succinyl group at the N-terminus and a p-nitroaniline (pNA) group at the C-terminus. |

| Function | Acts as a substrate for specific proteolytic enzymes. |

| Mechanism of Action | The target enzyme cleaves the peptide bond between the C-terminal alanine and the pNA group, releasing the chromophore. |

| Detection | The released p-nitroaniline absorbs light at a specific wavelength (typically around 405 nm), allowing for spectrophotometric quantification of enzyme activity. |

| Potential Applications | - Identification and characterization of novel proteases with unique substrate specificities. - High-throughput screening for inhibitors of specific proteases. - Development of diagnostic assays for diseases associated with altered protease activity. - Studying the structure-activity relationships of proteases. |

Eigenschaften

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQHAQUESIKHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna

Methodologies for Peptide Synthesis of Chromogenic Substrates

The synthesis of chromogenic peptide substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govnih.govslideshare.net

Solid-Phase Peptide Synthesis (SPPS): Developed by Merrifield, SPPS has revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid resin support. nii.ac.jp This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration. nii.ac.jp The synthesis proceeds by sequential addition of Nα-protected amino acids, with each coupling step followed by deprotection of the N-terminus to allow for the next amino acid to be added. slideshare.net The two most common strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protocols, which differ in their protecting groups and the conditions required for their removal. slideshare.net For chromogenic substrates ending in a p-nitroanilide (pNA) group, specialized techniques are often required due to the low nucleophilicity of pNA. acs.orgnih.govresearchgate.net One approach involves using a resin that facilitates the final cleavage and attachment of the pNA moiety. acs.orgresearchgate.net

Solution-Phase Synthesis: In this classical approach, the peptide is synthesized in a homogenous solution. While it can be more tedious due to the need for purification after each step, it can be advantageous for the synthesis of certain complex peptides and for large-scale production. nih.govnih.gov However, for longer peptides, the risk of side reactions and racemization can be higher compared to SPPS. mdpi.com

Comparison of Synthesis Methods

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Peptide chain is assembled on a solid resin support. nii.ac.jp | Peptide chain is built in a homogenous solution. nih.gov |

| Purification | Simplified; excess reagents removed by washing. nii.ac.jp | Requires purification after each coupling step. nih.gov |

| Automation | Easily automated. nii.ac.jp | More difficult to automate. |

| Scalability | Generally better for smaller scale and research purposes. | Can be more suitable for large-scale industrial production. nih.gov |

| Challenges | Incomplete reactions, aggregation of the growing peptide chain. mblintl.com | Solubility issues, purification challenges, potential for racemization. mdpi.com |

Incorporation of the DL-Amino Acid Configuration: Implications for Synthesis

The presence of alternating D- and L-amino acids in this compound introduces specific challenges and considerations during synthesis. The inclusion of D-amino acids can offer significant advantages, such as increased resistance to proteolytic degradation. nih.govlifetein.com However, their incorporation requires careful control to prevent racemization, which is the conversion of a chiral amino acid to a mixture of both its D and L forms. highfine.comrsc.org

Racemization can occur during the activation of the carboxylic acid group of the amino acid, a necessary step for peptide bond formation. highfine.commdpi.com The choice of coupling reagents and additives is crucial to minimize this side reaction. nih.govpeptide.com For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization. highfine.comnih.gov The specific amino acid being coupled also influences the risk of racemization, with some residues like histidine and cysteine being particularly susceptible. mdpi.comnih.gov

The alternating DL configuration can also impact the secondary structure of the peptide, potentially leading to novel conformations that would not be accessible with only L-amino acids. nih.gov This can be a desirable feature for designing substrates with specific enzymatic recognition properties.

Design Considerations for Chromogenic Moieties (pNA) in Peptide Substrates

The p-nitroanilide (pNA) group is a widely used chromogenic moiety in enzyme substrates. nih.govpeptanova.de Its utility stems from the fact that the amide bond linking the peptide to the pNA is colorless, but upon enzymatic cleavage, the released p-nitroaniline is yellow and can be quantified spectrophotometrically at around 405-410 nm. clinicaltrialsarena.comechelon-inc.com

Several factors must be considered when designing pNA-containing peptide substrates:

Low Nucleophilicity of pNA: The amino group of p-nitroaniline is a weak nucleophile, which makes the direct coupling of the peptide to pNA challenging. acs.orgnih.govmaastrichtuniversity.nl This often necessitates the use of highly reactive coupling agents or alternative synthetic strategies. nih.govmaastrichtuniversity.nl For example, phosphorus oxychloride has been used as a powerful condensing agent for this purpose. maastrichtuniversity.nl Another strategy involves using an aryl hydrazine (B178648) resin, where a highly reactive acyl diazene (B1210634) intermediate facilitates the reaction with the weakly nucleophilic pNA. acs.orgresearchgate.net

Enzyme Specificity: The peptide sequence itself is the primary determinant of which enzyme will cleave the substrate. The design of the peptide sequence is often based on the known cleavage sites of the target protease. nih.govnih.govnih.gov

Alternative Chromogenic and Fluorogenic Groups: While pNA is common, other chromogenic and fluorogenic groups can also be used. For instance, N-anthraniloylation can convert a pNA substrate into a fluorogenic one without losing its chromogenic properties. nih.gov 7-amino-4-methylcoumarin (B1665955) (AMC) and its derivatives are popular fluorogenic leaving groups that offer higher sensitivity. clinicaltrialsarena.com

Potential for Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a peptide substrate, such as its sensitivity and specificity for a particular enzyme. By systematically modifying the structure of this compound and observing the effects on its enzymatic cleavage, researchers can gain valuable insights. nih.govnih.gov

Potential derivatization strategies include:

Amino Acid Substitution: Replacing individual amino acids in the peptide chain with other natural or unnatural amino acids can reveal the importance of each position for enzyme recognition. nih.govthermofisher.com For example, substituting an amino acid with its D-enantiomer can provide information about the stereochemical requirements of the enzyme's active site. rsc.org

Modification of the N-terminus: The succinyl group at the N-terminus can be replaced with other acyl groups to investigate the influence of the N-terminal blocking group on substrate binding and cleavage.

Modification of the Chromogenic Moiety: While pNA is the standard, analogs with different electronic properties or steric bulk could be synthesized to probe the enzyme's S1' subsite.

Introduction of Non-Peptidic Linkers: Replacing parts of the peptide backbone with non-peptidic linkers can explore the conformational requirements for substrate binding.

Fatty Acid Derivatization: Although more commonly used for therapeutic peptides to increase their half-life, derivatization with fatty acids could be explored to alter the substrate's interaction with the enzyme or its localization within a biological system. nih.gov

These SAR studies, often guided by computational modeling, allow for the rational design of improved and more specific chromogenic substrates for a wide range of proteases. nih.gov

Enzymatic Hydrolysis and Kinetic Characterization of Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna

General Principles of Protease-Substrate Interaction and Hydrolysis

The interaction between a protease and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. youtube.com Proteases are enzymes that catalyze the breakdown of proteins and peptides by hydrolyzing peptide bonds. diapharma.com This catalytic activity is concentrated at the enzyme's active site, a specific region that binds the substrate and facilitates the chemical reaction. youtube.com

The specificity of a protease for a particular substrate is determined by several factors:

Sub-site Specificity : Many proteases have a series of sub-sites (termed S4, S3, S2, S1, S1', S2', etc.) within their active site that interact with the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. The P1-P1' bond is the scissile bond that is cleaved. The chemical properties and shape of these sub-sites, often called specificity pockets, dictate which amino acid side chains can bind, thus conferring substrate selectivity. youtube.comnih.gov

Exosite Interactions : Some proteases utilize binding surfaces distinct from the active site, known as exosites, to enhance affinity and selectivity for their substrates. nih.gov These secondary interactions can be crucial for the efficient cleavage of large, natural substrates. nih.gov

Catalytic Mechanism : Different classes of proteases (e.g., serine, cysteine, aspartic, metalloproteases) employ different chemical mechanisms for catalysis. youtube.com For instance, serine proteases utilize a catalytic triad (B1167595), typically consisting of serine, histidine, and aspartate, to activate the serine residue for a nucleophilic attack on the substrate's peptide bond. youtube.com

The hydrolysis of a substrate like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA by a suitable protease involves the binding of the peptide portion of the substrate to the enzyme's active site. The enzyme then catalyzes the cleavage of the peptide bond, typically at a specific location determined by the enzyme's preference. In the case of chromogenic substrates ending in p-nitroanilide (pNA), the cleavage releases the pNA group, which is a key feature for quantitative analysis. medchemexpress.com

Quantitative Measurement of Enzymatic Activity using this compound

This compound is a chromogenic substrate, meaning it is a colorless compound that releases a colored product upon enzymatic cleavage. dcfinechemicals.com This property allows for the simple and continuous monitoring of enzyme activity. dcfinechemicals.com

The quantitative measurement relies on the following principle:

The substrate, this compound, is colorless in solution.

A specific protease recognizes and cleaves the peptide sequence, liberating the p-nitroaniline (pNA) moiety.

The released p-nitroaniline has a distinct yellow color and a strong absorbance maximum at a specific wavelength, typically between 400 and 410 nm. medchemexpress.com

The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and thus to the activity of the enzyme. dcfinechemicals.com

This method is highly sensitive, enabling the detection of very low enzyme concentrations. diapharma.comchromogenicsubstrates.com The use of a spectrophotometer or a microplate reader allows for real-time, kinetic measurements of the reaction.

Table 1: General Protocol for Measuring Protease Activity

| Step | Procedure | Purpose |

| 1. Reagent Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare an assay buffer at the optimal pH for the enzyme. | To ensure all components are soluble and the reaction occurs under controlled conditions. |

| 2. Assay Setup | In a cuvette or microplate well, combine the assay buffer and a specific volume of the substrate stock solution. Pre-incubate at the desired temperature (e.g., 37°C). | To bring the reaction components to the correct temperature for consistent results. |

| 3. Reaction Initiation | Add a small volume of the enzyme solution to the substrate mixture to start the reaction. | To initiate the enzymatic hydrolysis. |

| 4. Data Acquisition | Immediately begin monitoring the change in absorbance at 405-410 nm over time using a spectrophotometer. | To measure the rate of p-nitroaniline release, which reflects enzyme activity. |

| 5. Data Analysis | Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of pNA to convert the rate of absorbance change to the rate of product formation (moles/liter/minute). | To quantify the enzyme's catalytic rate under the specified conditions. |

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat) with this compound

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the substrate concentration and the reaction rate. The key parameters derived from this model, Km and kcat, provide quantitative insights into an enzyme's efficiency and its affinity for a substrate like this compound.

Km (Michaelis Constant) : This represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.

kcat (Turnover Number) : This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It represents the catalytic efficiency of the enzyme.

To determine these parameters, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the this compound substrate, while keeping the enzyme concentration constant. The resulting data are then plotted (e.g., as a Michaelis-Menten or Lineweaver-Burk plot) to calculate the Km and Vmax values. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Table 2: Hypothetical Kinetic Data for a Protease with this compound

| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) |

| 0.1 | 12.5 |

| 0.2 | 22.2 |

| 0.5 | 41.7 |

| 1.0 | 62.5 |

| 2.0 | 83.3 |

| 5.0 | 104.2 |

Note: This table presents illustrative data. Actual values would be determined experimentally.

Factors Influencing Reaction Kinetics (e.g., pH, temperature, ionic strength)

The rate of enzymatic hydrolysis of this compound is highly sensitive to the reaction environment. Key factors that must be controlled for reproducible and accurate kinetic measurements include pH, temperature, and ionic strength. nih.govresearchgate.net

Temperature : The rate of an enzymatic reaction generally increases with temperature, up to an optimal point. diapharma.com This is because higher temperatures increase the kinetic energy of both enzyme and substrate molecules, leading to more frequent collisions and more effective catalysis. mdpi.com However, beyond the optimal temperature, the enzyme's structure begins to unfold (denature), causing a rapid loss of activity. mdpi.com An increase of just 1°C can raise the reaction velocity by 2.5-7.5%. diapharma.comchromogenicsubstrates.com

Ionic Strength : The concentration of salts in the assay buffer can influence enzyme activity. Ions can interact with charged residues on the enzyme's surface, which can affect the protein's conformation, stability, and solubility. researchgate.netmdpi.com These interactions can either enhance or inhibit enzyme activity depending on the specific enzyme and the ions involved. Therefore, maintaining a constant ionic strength is crucial for comparing kinetic data across different experiments.

Table 3: Summary of Environmental Factors on Protease Activity

| Factor | Effect on Enzyme Activity | Rationale |

| pH | Exhibits a bell-shaped activity curve with a specific optimum pH. | Affects the ionization state of active site residues and overall protein structure, influencing substrate binding and catalysis. |

| Temperature | Activity increases with temperature to an optimum, then rapidly declines. | Higher temperature increases reaction kinetics, but excessive heat causes denaturation and loss of enzyme structure and function. |

| Ionic Strength | Can enhance or inhibit activity depending on the enzyme and salt concentration. | Ions in solution can modulate protein stability and conformation by interacting with charged amino acid side chains. |

Substrate Specificity Profiling of Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna

Specificity for Serine Proteases

The peptide Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is primarily designed as a substrate for certain serine proteases. These enzymes, characterized by a highly conserved catalytic triad (B1167595) involving a serine residue, are crucial in numerous physiological and pathological processes. The utility of this substrate lies in its ability to be hydrolyzed by specific serine proteases, which allows researchers to assay their activity and investigate their inhibition. The presence of both D- and L-amino acids in the peptide chain, however, generally confers a high degree of resistance to proteolysis by common proteases, which are typically specific for L-amino acids. nih.govnih.gov This resistance means that only enzymes with a relaxed stereochemical requirement or a specific affinity for this unusual sequence can cleave it effectively.

Interactions with Chymotrypsin-like Enzymes (e.g., chymotrypsin (B1334515), cathepsin G, subtilisin)

Chymotrypsin and chymotrypsin-like enzymes, a subgroup of serine proteases, typically cleave peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. Substrates such as Suc-Ala-Ala-Pro-Phe-pNA are well-established for assaying chymotrypsin activity. nih.govresearchgate.net Human cathepsin G exhibits a dual specificity, cleaving after both aromatic (chymotrypsin-like) and basic (trypsin-like) residues. researchgate.net

The substrate this compound, with alanine (B10760859) at the P1 position, is not an optimal substrate for classic chymotrypsin-like enzymes. The presence of D-amino acids further reduces its susceptibility to hydrolysis by these enzymes, which are stereospecific for L-amino acids. Research on the autotransporter protease Pta from Proteus mirabilis, which has chymotrypsin-like activity, showed it could cleave substrates with P1-Phe and P1-Leu but not those with P1-Val or P1-Ala, indicating a strict P1-subsite specificity that would exclude this compound. umich.edu

Specificity Towards Elastase-like Enzymes

Elastases are serine proteases that preferentially cleave substrates after small, hydrophobic amino acids such as alanine and valine. Human neutrophil elastase (HNE) and pancreatic elastase are prominent examples. Chromogenic substrates like Suc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Ala-pNA are standardly used to measure elastase activity. nih.govumich.edu

Given its P1 alanine residue, this compound is structurally related to elastase substrates. However, the DL-stereochemistry of its amino acid residues significantly impacts its interaction with elastase-like enzymes. Most proteases, including elastases, have active sites evolved to precisely fit L-amino acid chains. The presence of D-isomers can cause steric hindrance, preventing proper binding and catalysis. nih.gov Therefore, while the P1 alanine suggests a potential interaction with elastases, the mixed stereochemistry makes this compound a poor substrate for typical elastases compared to its all-L-amino acid counterparts.

Prolyl-Specific Enzyme Recognition (e.g., Peptidyl Prolyl Isomerases, Prolyl Endopeptidase)

The proline residue at the P2 position of the substrate is a key feature for recognition by certain enzyme classes. Prolyl endopeptidases cleave peptide bonds at the C-terminal side of proline residues, while peptidyl prolyl isomerases (PPIases) catalyze the cis-trans isomerization of peptide bonds preceding proline.

The structure Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala -pNA, with cleavage occurring after the P1 alanine, is not a substrate for prolyl endopeptidases, which require proline in the P1 position. While the P2 proline is critical for correct positioning in the active site of many proteases, the primary interaction for this substrate is not with prolyl-specific enzymes in the traditional sense of cleaving after proline. The proline residue instead helps to create a specific shape in the peptide that may be recognized by certain proteases.

Influence of DL-Amino Acid Stereochemistry on Protease Specificity and Recognition

The stereochemistry of amino acids is a fundamental determinant of protease specificity. youtube.comyoutube.com The vast majority of proteases in higher organisms are highly specific for substrates composed of L-amino acids. wikipedia.org The incorporation of D-amino acids into a peptide chain generally renders it resistant to proteolytic degradation. nih.govnih.gov This is because the precise three-dimensional arrangement of the substrate's side chains and backbone must complement the enzyme's active site for efficient binding and catalysis. A D-amino acid introduces a different spatial orientation of the side chain and backbone atoms, which typically results in steric clashes and prevents the substrate from adopting the necessary conformation for cleavage. nih.gov

The substrate this compound is an example of a peptide designed to exploit this principle. Its resistance to common proteases makes it a selective substrate for enzymes that can tolerate or specifically recognize D-amino acids. Such enzymes are more commonly found in microorganisms, like the D-peptidases from bacteria. nih.gov Therefore, the primary influence of the DL-amino acid composition is a dramatic increase in specificity by excluding the action of most common L-amino acid-specific proteases.

Comparative Analysis with Other Chromogenic Peptide Substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Suc-Ala-Ala-Ala-pNA, Suc-Ala-Ala-Pro-Val-pNA)

A comparative analysis highlights the unique properties of this compound. The table below contrasts its characteristics with those of common all-L chromogenic substrates.

| Substrate | Typical Target Enzyme(s) | P1 Residue | Key Specificity Determinant |

| This compound | Specialized or microbial proteases | Alanine | DL-stereochemistry confers high selectivity |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G nih.govresearchgate.netumich.edu | Phenylalanine | Large hydrophobic P1 residue for chymotrypsin-like enzymes |

| Suc-Ala-Ala-Ala-pNA | Elastase umich.edu | Alanine | Small hydrophobic P1 residue for elastase-like enzymes |

| Suc-Ala-Ala-Pro-Val-pNA | Elastase nih.gov | Valine | Small hydrophobic P1 residue for elastase-like enzymes |

Suc-Ala-Ala-Pro-Phe-pNA is a highly specific substrate for chymotrypsin-like proteases due to the large aromatic P1 phenylalanine. umich.edu

Suc-Ala-Ala-Pro-Val-pNA is a preferred substrate for neutrophil elastase, with the P1 valine being a key recognition element. nih.gov

Suc-Ala-Ala-Ala-pNA is also an elastase substrate, but the specificity can differ between elastases from different sources based on their preference for alanine versus valine at the P1 position. umich.edu

In contrast to these substrates, the defining feature of this compound is not its P1 residue, but its mixed stereochemistry. This makes it a tool for identifying or characterizing proteases with unusual stereochemical tolerance, setting it apart from the more common substrates used for mainstream serine protease research.

Mechanism of Enzyme Substrate Recognition and Cleavage for Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna

Elucidation of Active Site Interactions and Substrate Binding Modes

The binding of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA to the active site of a serine protease is a highly specific process governed by a combination of hydrogen bonds, hydrophobic interactions, and steric complementarity. The enzyme's active site contains a catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate residues) and a series of sub-pockets (S1, S2, S3, S4, etc.) that accommodate the amino acid side chains of the substrate.

The P1 residue of the substrate, in this case, Alanine (B10760859), fits into the S1 pocket of the enzyme. The nature of this pocket is a primary determinant of the enzyme's specificity. For chymotrypsin (B1334515) and similar proteases, the S1 pocket is typically a deep, hydrophobic cavity that favorably accommodates aromatic or large nonpolar residues. While Alanine is small, its placement in the P1 position allows for cleavage, which is then modulated by the interactions of the other residues (P2-P4) with their corresponding S2-S4 pockets. The succinyl group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases.

The binding of the peptide backbone of the substrate to the enzyme's active site often involves the formation of an antiparallel β-sheet with the enzyme's main chain, a common feature in protease-substrate interactions. This alignment correctly positions the scissile peptide bond (between the P1 Alanine and pNA) for nucleophilic attack by the catalytic serine residue.

Role of the P1-P4 Amino Acid Sequence (Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala) in Enzyme Selectivity

The amino acid sequence of the peptide substrate is crucial for its selective recognition by a target enzyme. Each residue from P1 to P4 plays a distinct role in the binding affinity and specificity of the interaction.

P1 Alanine: As the residue adjacent to the cleavage site, the P1 residue is a key determinant of substrate specificity. While chymotrypsin preferentially cleaves after bulky hydrophobic residues, the presence of Alanine at P1 still permits cleavage, albeit potentially at a different rate compared to optimal substrates. This allows for the design of substrates that can be used to assay a range of proteases.

The combination of these residues creates a unique molecular signature that is recognized by specific proteases, enabling the selective measurement of their activity in a complex biological sample.

Conformational Dynamics and Stereochemical Considerations in Enzyme-Substrate Complex Formation (especially regarding DL-Pro)

The use of a racemic mixture of amino acids (DL-forms) in the synthesis of this substrate introduces significant stereochemical complexity. Enzymes are chiral molecules and typically exhibit a high degree of stereospecificity, preferentially binding and acting upon one enantiomer over the other.

The presence of both D and L-Alanine and, most notably, D and L-Proline, means that the substrate sample is a mixture of multiple diastereomers. This has several implications:

Enzyme Specificity: A specific protease will likely only recognize and cleave one of the diastereomers effectively. For instance, most proteases are specific for L-amino acids. The presence of D-amino acids can hinder or even prevent binding and catalysis. nih.gov The incorporation of a D-amino acid can lead to steric hindrance and alter the peptide's secondary structure, making it a poor substrate. nih.gov

Proline Conformation: Proline itself is unique among the proteinogenic amino acids as its amine is a secondary amine, incorporated into a pyrrolidine (B122466) ring. This restricts the N-Cα bond's rotation. The stereochemistry at the alpha-carbon (L-Pro vs. D-Pro) dictates the pucker of the pyrrolidine ring, which in turn influences the cis-trans isomerization of the peptide bond preceding it. nih.gov The L-proline residue is known to adopt specific conformations that are critical for protein structure and function. nih.gov The presence of D-Proline would introduce a different set of conformational possibilities, likely impacting the efficiency of enzyme binding and catalysis.

The stereochemistry of amino acids is fundamental to their biological function. L-amino acids are the predominant form in living organisms and are the building blocks of proteins. nih.gov The introduction of D-amino acids can have significant effects on peptide and protein structure and function. nih.gov

Mechanism of p-Nitroaniline Release and Spectrophotometric Detection

The cleavage of the substrate by the protease results in the release of p-nitroaniline (pNA). This process is the basis for the colorimetric assay. sigmaaldrich.com The mechanism follows the general principles of serine protease catalysis:

Acylation: The catalytic serine residue in the enzyme's active site, made highly nucleophilic by the adjacent histidine and aspartate residues, attacks the carbonyl carbon of the peptide bond between the P1 Alanine and pNA. This forms a tetrahedral intermediate, which then collapses, leading to the formation of an acyl-enzyme intermediate and the release of the pNA molecule.

Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by the histidine residue. This regenerates the free enzyme and releases the N-succinylated peptide fragment.

The released pNA is a chromogenic molecule, meaning it absorbs light in the visible spectrum. sigmaaldrich.com In its free form, pNA has a distinct yellow color and exhibits a strong absorbance maximum at a specific wavelength, typically around 405-410 nm. sigmaaldrich.comnih.gov The substrate itself, with pNA linked via an amide bond, does not absorb significantly at this wavelength.

Spectrophotometric Detection:

The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at 405 or 410 nm over time using a spectrophotometer. sigmaaldrich.comresearchgate.net The concentration of the released pNA is directly proportional to the absorbance, as described by the Beer-Lambert law. This allows for a quantitative determination of the enzyme's activity. sigmaaldrich.com Various methods, including UV-Vis spectrophotometry, are used for the detection of p-nitroaniline. mdpi.com

Table of Kinetic Parameters for Chromogenic Substrates

| Substrate | Enzyme | K_m (mM) | Reference |

| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | Papain | 0.34 | nih.gov |

| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | Ficin | 0.43 | nih.gov |

| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | Bromelain | 0.30 | nih.gov |

This table provides examples of Michaelis-Menten constants (K_m) for other p-nitroanilide-based chromogenic substrates to illustrate the range of binding affinities observed for different enzymes.

Applications of Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna in Advanced Biochemical Research

Development of Enzyme Assays for Protease Activity Quantification

The primary application of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is in the development of straightforward and sensitive enzyme assays for quantifying protease activity. Proteases are enzymes that catalyze the breakdown of proteins and peptides. The synthetic peptide mimics a natural peptide substrate for certain proteases. When a protease cleaves the peptide bond C-terminal to the alanine (B10760859) residue linked to p-nitroaniline, the colorless pNA is released. This released p-nitroaniline has a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405-410 nm.

The rate of pNA release is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH. This allows for the precise determination of enzyme kinetics, including parameters like the Michaelis constant (Km) and the maximal velocity (Vmax). These assays are crucial for understanding the fundamental properties of proteases and for comparing the activity of different enzymes or the effect of various conditions on a single enzyme. The stability and ease of use of this substrate make it a valuable tool in many laboratory settings for routine enzyme activity measurements. chemimpex.com

Characterization of Novel Proteolytic Enzymes from Diverse Biological Sources

Researchers utilize this compound to characterize newly discovered proteolytic enzymes from a wide range of biological sources, including microorganisms, plants, and animals. By using this synthetic substrate, scientists can determine the substrate specificity of a novel protease. If the enzyme is capable of cleaving the peptide, it indicates a preference for alanine at the P1' position of its substrate.

This initial characterization is a critical step in understanding the biological role of a new enzyme. For instance, identifying a protease from a pathogenic bacterium that efficiently hydrolyzes this substrate could suggest its involvement in virulence by degrading host tissues rich in alanine. Similarly, a plant-derived protease with such activity might play a role in protein turnover during germination or senescence. The use of a standardized substrate like this compound allows for the comparison of newly identified proteases with well-characterized enzymes, aiding in their classification and the prediction of their physiological functions.

Investigation of Enzyme Activation and Inhibition Mechanisms

The chromogenic nature of this compound makes it an excellent tool for studying the mechanisms of enzyme activation and inhibition. researchgate.net To investigate activators, the assay is performed in the presence and absence of a potential activating molecule. An increase in the rate of pNA release in the presence of the molecule would indicate activation.

Conversely, this substrate is widely used in screening for and characterizing enzyme inhibitors. In these experiments, the protease is incubated with a potential inhibitor before the addition of this compound. A decrease in the rate of pNA release compared to the uninhibited enzyme indicates that the compound is an inhibitor. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibitor's potency (e.g., the IC50 or Ki value). This information is vital in the development of therapeutic drugs that target specific proteases involved in disease processes.

Utility in Studies of Protein Folding and Peptidyl-Prolyl Isomerization (PPIase Activity)

While primarily a substrate for proteases, the proline residue within the this compound sequence makes it potentially useful in studies related to protein folding and the activity of peptidyl-prolyl cis-trans isomerases (PPIases). The isomerization of the peptide bond preceding a proline residue can be a rate-limiting step in protein folding. nih.gov

In a coupled assay system, the cis-trans isomerization of the Ala-Pro bond in the substrate can be monitored. One isomer may be a preferred substrate for a specific protease over the other. PPIases can accelerate the conversion between the cis and trans isomers, and this change in the rate of protease-catalyzed pNA release can be used to measure PPIase activity. This application allows researchers to investigate the factors that influence the rate of proline isomerization and to screen for inhibitors or activators of PPIases, which are implicated in various cellular processes and diseases.

Role in Peptide Synthesis and Modification Studies as a Building Block or Model Compound

This compound can serve as a valuable building block or model compound in peptide synthesis and modification studies. chemimpex.com Its well-defined structure allows it to be used as a starting material for the synthesis of more complex peptides. The succinyl group at the N-terminus and the p-nitroanilide group at the C-terminus provide reactive sites for further chemical modifications.

As a model compound, it can be used to optimize and validate new peptide synthesis methodologies or purification techniques. The presence of both D- and L-amino acids presents a specific challenge in synthesis and analysis, making it a good test case for stereoselective methods. Furthermore, the chromogenic pNA group allows for easy tracking and quantification during different stages of a synthetic or modification process.

Research into Enzyme-Based Diagnostics for Specific Protease Activities

The principle of using this compound to measure protease activity can be extended to the development of enzyme-based diagnostic assays. chemimpex.com Abnormal levels of specific proteases in biological fluids such as blood, urine, or tissue samples are often associated with various diseases, including inflammatory conditions, cancer, and infectious diseases.

A diagnostic test could be designed where a patient sample is incubated with the substrate. The amount of pNA released would then be proportional to the activity of the target protease in the sample. This could provide a rapid and quantitative measure of a disease biomarker. For such an application to be successful, the substrate must be highly specific for the protease of interest to avoid interference from other proteases present in the sample. While this compound itself may not be specific enough for all diagnostic purposes, it serves as a model for the design and development of more specific chromogenic substrates for diagnostic applications. chemimpex.comchemimpex.com

Limitations and Challenges in Utilizing Suc Dl Ala Dl Ala Dl Pro Dl Ala Pna for Research

Potential for Non-Specific Enzymatic Hydrolysis by Diverse Proteases

One of the primary challenges in using Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is its susceptibility to non-specific hydrolysis by a wide range of proteases. While the proline residue is intended to direct cleavage by specific post-proline cleaving enzymes (PPCEs), the presence of multiple alanine (B10760859) residues can lead to off-target cleavage by other proteases. nih.gov

The alanine-rich sequence can be recognized and cleaved by various proteases, leading to the release of the p-nitroanilide (pNA) chromophore and generating a false-positive signal. nih.gov This non-specific activity complicates the accurate measurement of the target enzyme's activity. For instance, a study on the hydrolysis of soy protein isolate by various proteases demonstrated that even unspecific chymotrypsin-like serine endopeptidases can cleave peptide bonds involving alanine. nih.gov

Furthermore, the succinyl group at the N-terminus, while often used to block non-specific degradation by aminopeptidases, may not be entirely effective against all proteases. The potential for a variety of proteases to hydrolyze this substrate underscores the need for careful selection of experimental conditions and thorough validation of assay specificity.

Table 1: Examples of Proteases with Potential for Non-Specific Hydrolysis of Alanine/Proline-Rich Substrates

| Protease Family | Example Proteases | Potential for Non-Specific Cleavage |

| Serine Proteases | Chymotrypsin (B1334515), Elastase, Subtilisin | Can cleave after hydrophobic and small neutral amino acids like alanine. nih.gov |

| Cysteine Proteases | Cathepsins | Some cathepsins have broad specificity and could potentially cleave the peptide backbone. nih.gov |

| Metalloproteases | Thermolysin | Known to cleave at the N-terminal side of hydrophobic residues, including alanine. |

This table is illustrative and based on the known specificities of protease families. The actual susceptibility of this compound to these proteases would require empirical testing.

Stereochemical Purity and its Impact on Reproducibility and Research Outcomes

The presence of a mixture of D- and L-isomers of alanine in this compound introduces significant complexity regarding stereochemical purity. Enzymes are highly stereospecific, and their activity can be drastically affected by the chirality of the substrate's amino acids. nih.gov The use of a DL-mixture can lead to several challenges:

Reduced Enzyme Activity: Many proteases are specific for L-amino acids. The presence of D-alanine residues can hinder or completely block enzymatic cleavage, leading to an underestimation of the true enzyme activity. nih.gov For example, studies have shown that the presence of a D-amino acid in a peptide can confer resistance to hydrolysis by certain proteases. nih.gov

Inconsistent Batch-to-Batch Variability: The precise ratio of D- to L-isomers can vary between different synthesis batches of the substrate. This lack of consistency can lead to significant variations in experimental results, making it difficult to reproduce findings across different studies or even within the same lab over time.

Ambiguous Kinetic Data: The kinetic parameters (Km and kcat) determined using a stereochemically impure substrate will represent an average of the interactions with different stereoisomers. This makes it challenging to interpret the data in a mechanistically meaningful way and to compare it with data obtained using stereochemically pure substrates.

The stereochemistry of the proline residue is also critical. While the provided name indicates DL-Proline, the impact of D-Proline on cleavage by PPCEs, which typically recognize L-Proline, would need to be carefully considered.

Considerations for Assay Optimization and Standardization in Diverse Research Contexts

Optimizing and standardizing assays using this compound is crucial to obtain reliable and comparable data. However, the inherent properties of this substrate make this process particularly demanding.

Key optimization parameters include:

Enzyme and Substrate Concentration: Determining the optimal concentrations to ensure the reaction is in the linear range and follows Michaelis-Menten kinetics is essential.

Buffer Conditions: pH, ionic strength, and the presence of co-factors or inhibitors can significantly influence the activity of both the target enzyme and any contaminating proteases. nih.gov

Incubation Time and Temperature: These parameters must be carefully controlled to ensure measurable product formation without substrate depletion or enzyme denaturation.

Standardization across different research contexts is hampered by the potential for lot-to-lot variability in the substrate's stereochemical composition and purity. Without a certified reference standard for this compound, it is difficult to ensure that different laboratories are working with an equivalent substrate, thus limiting the comparability of research outcomes.

Table 2: Key Parameters for Assay Optimization and Standardization

| Parameter | Consideration | Rationale |

| Substrate Purity | Assess stereochemical and chemical purity of each batch. | Impurities and variations in D/L ratio can significantly alter results. nih.gov |

| Enzyme Source & Purity | Use highly purified enzyme preparations. | Contaminating proteases can lead to non-specific substrate hydrolysis. |

| Control Experiments | Include no-enzyme controls and controls with known inhibitors. | To account for non-enzymatic substrate degradation and confirm specific enzyme activity. |

| Standard Curve | Generate a standard curve with free p-nitroaniline. | To accurately quantify the amount of product formed. |

Adaptability and Limitations for High-Throughput Screening Methodologies

While p-nitroanilide-based assays are generally amenable to high-throughput screening (HTS) due to their colorimetric readout, the use of this compound presents specific limitations in this context.

Signal-to-Noise Ratio: The potential for non-specific hydrolysis can lead to a high background signal, reducing the assay's signal-to-noise ratio and making it difficult to identify true hits (inhibitors or activators) from the noise. nih.gov

False Positives and False Negatives: The complexity of the substrate-enzyme interaction, influenced by stereochemistry and potential non-specific cleavage, increases the likelihood of identifying compounds that appear to be active but are not (false positives) or missing genuinely active compounds (false negatives). nih.gov

Data Interpretation: The variability inherent in a stereochemically mixed substrate complicates the interpretation of HTS data and the selection of promising lead compounds for further development.

While HTS assays offer the advantage of screening large compound libraries, the challenges associated with this compound may necessitate more extensive secondary screening and validation steps to confirm initial findings, potentially offsetting the initial speed advantage of HTS. nih.govplos.org

Future Research Directions for the Chromogenic Substrate this compound

The synthetic peptide substrate, Succinyl-DL-Alanyl-DL-Alanyl-DL-Prolyl-DL-Alanyl-p-nitroanilide (this compound), serves as a valuable tool in the study of protease activity. While utilized in various enzymatic assays, its full potential can be further unlocked through several promising avenues of future research. These areas focus on enhancing its molecular design, integrating advanced analytical techniques, expanding its application to a broader range of enzymes, and leveraging computational power for predictive and optimization purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.